N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
This compound features a 1,3-oxazinan-2-ylmethyl core functionalized with a 3,4-dimethoxyphenylsulfonyl group and an oxalamide bridge linked to a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S/c1-30-17-5-4-16(12-18(17)31-2)33(28,29)25-10-3-11-32-19(25)14-24-21(27)20(26)23-13-15-6-8-22-9-7-15/h4-9,12,19H,3,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSZLZVCVFFSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazinan ring and sulfonamide group, suggest diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 495.52 g/mol. The compound includes:
- An oxazinan ring , which is known for its ability to interact with various biological targets.
- A sulfonamide group , which can enhance solubility and bioactivity.
- Aromatic substituents that may contribute to its pharmacological properties.
Preliminary studies indicate that this compound may function through various mechanisms, including:
- Enzyme inhibition : The oxazinan moiety suggests potential interactions with enzymes or receptors, possibly leading to therapeutic effects.
- Receptor modulation : Similar compounds have shown activity as agonists or antagonists at specific receptors, including the S1P5 receptor .
Pharmacological Studies
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Compounds with similar structures have been investigated for their antibacterial and antifungal properties. In vitro studies could reveal effective concentrations and mechanisms of action against various pathogens.
- Insecticidal Properties : The presence of the sulfonamide group indicates potential applications in pest control, as compounds with similar structures have shown insecticidal activity.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity towards cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.
Case Study 2: Cytotoxicity in Cancer Cells
In a separate study focusing on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The results indicate that this compound exhibits promising cytotoxic effects against these cancer cell lines.
Comparison with Similar Compounds
4-Methoxyphenyl Analog
- Compound : N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Key Differences : Lacks the 3-methoxy group, reducing electron-donating capacity.
- Implications : Reduced steric bulk and electron density compared to the 3,4-dimethoxy analog may alter binding affinity or solubility.
4-Fluoro-2-methylphenyl Analog
- Compound : N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Key Differences : Replaces methoxy groups with a fluoro (electron-withdrawing) and methyl (steric) substituent.
- Implications : Fluorine may enhance metabolic stability; methyl group could increase hydrophobicity. Molecular weight (450.5 g/mol) is lower than the target compound, likely due to fewer oxygen atoms.
4-Chlorophenyl Analog
- Compound : N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Key Differences : Chlorine (electron-withdrawing) replaces methoxy groups; pyridin-2-ylmethyl substitutes pyridin-4-ylmethyl.
- Implications: Chlorine may improve oxidative stability but reduce electron density.
Pyridine Substitution Variations
- Pyridin-4-ylmethyl vs. Pyridin-2-ylmethyl : The target compound’s pyridin-4-ylmethyl group positions the nitrogen para to the methyl link, enabling distinct hydrogen-bonding or aromatic interactions compared to the ortho nitrogen in the pyridin-2-ylmethyl analog .
Oxazinan Core and Sulfonyl Linkage
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
